Comparison of BAY 11-7082 and BMS-345541: Potency and Mechanism of IKK Inhibition
BAY 11-7082 is a non-ATP competitive, irreversible inhibitor of IκBα phosphorylation with an IC50 of 10 µM in cellular assays, acting upstream by inhibiting the activation of IKK . In contrast, BMS-345541 is a highly potent, selective, and allosteric inhibitor of the catalytic subunits of IKK-2 (IC50 = 0.3 µM) and IKK-1 (IC50 = 4 µM) in cell-free assays . The key differentiation is not only the 33-fold higher potency of BMS-345541 on IKK-2, but the distinct mode of action: BMS-345541 binds to an allosteric site on IKK, while BAY 11-7082 targets an upstream event required for IKK activation, likely related to ubiquitin signaling [1]. This mechanistic divergence results in different biological outcomes and selectivity profiles.
| Evidence Dimension | IKK-2 (IKKβ) Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | BAY 11-7082: IC50 = 10 µM (cellular assay for IκBα phosphorylation, a consequence of IKK inhibition) |
| Comparator Or Baseline | BMS-345541: IC50 = 0.3 µM (cell-free kinase assay on IKK-2 catalytic subunit) |
| Quantified Difference | BMS-345541 exhibits ~33-fold greater potency in a direct kinase assay compared to the functional cellular IC50 of BAY 11-7082. |
| Conditions | BAY 11-7082: TNFα-induced IκBα phosphorylation in tumor cells ; BMS-345541: cell-free kinase assay on recombinant IKK-2 . |
Why This Matters
Selection between these compounds depends on experimental goals: BMS-345541 is optimal for studies requiring potent, highly selective, and reversible inhibition of IKK catalytic activity, whereas BAY 11-7082 is preferred for investigating the broader, often irreversible, effects of disrupting the upstream IKK activation complex, including ubiquitin-dependent processes.
- [1] Strickson S, Campbell DG, Emmerich CH, Knebel A, Plater L, Ritorto MS, Shpiro N, Cohen P. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system. Biochem J. 2013 May 1;451(3):427-37. doi: 10.1042/BJ20121651. View Source
